![molecular formula C20H24N2O3S B2468865 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide CAS No. 941971-56-8](/img/structure/B2468865.png)
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide
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Overview
Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
1-Substituted-N-tosyl-1,2,3,4-tetrahydroisoquinoline analogs were synthesized using the modified Pictet–Spengler reaction . The reaction was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds typically involve the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide, also known as N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide:
Anticancer Research
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide: has shown potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various cancer cell lines, including MOLT-3, HuCCA-1, and A-549 . The compound’s ability to induce cell death in these lines suggests it could be a valuable lead in developing new anticancer therapies.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It has shown activity against phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of adrenaline . Inhibiting PNMT can have therapeutic implications for conditions like hypertension and certain types of cancer.
Matrix Metalloproteinase Inhibition
Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in tissue remodeling and cancer metastasisN-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has been studied for its inhibitory effects on MMPs, which could make it useful in treating diseases characterized by excessive tissue breakdown, such as arthritis and cancer .
Carbonic Anhydrase Inhibition
Carbonic anhydrases are enzymes that regulate pH and fluid balance in various tissues. Inhibition of these enzymes is a strategy for treating conditions like glaucoma, epilepsy, and certain cancers. This compound has shown potential as a carbonic anhydrase inhibitor, indicating its utility in these therapeutic areas .
Bradykinin-1 Receptor Antagonism
Bradykinin-1 receptors are involved in inflammatory responses and pain signalingN-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide has been explored as a bradykinin-1 receptor antagonist, which could make it a candidate for developing new anti-inflammatory and analgesic drugs .
Delta Opioid Receptor Ligand
Delta opioid receptors are targets for pain management and neuroprotection. This compound has been identified as a potential ligand for delta opioid receptors, suggesting its application in developing new analgesics and treatments for neurodegenerative diseases .
Antimicrobial Activity
Research has indicated that N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide possesses antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a promising candidate for developing new antimicrobial agents .
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects. It has shown potential in protecting neuronal cells from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s . This suggests its potential use in developing treatments for these conditions.
Mechanism of Action
Future Directions
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of more potent and selective analogs for various therapeutic applications.
properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-5-20(23)21-17-9-12-19-16(14-17)6-4-13-22(19)26(24,25)18-10-7-15(2)8-11-18/h7-12,14H,3-6,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBGBTWHIXSIMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)butyramide |
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